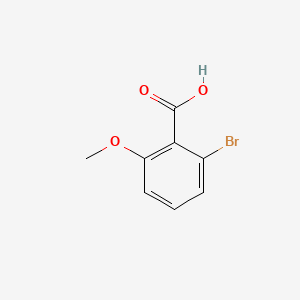

2-Brom-6-methoxybenzoesäure

Übersicht

Beschreibung

2-Bromo-6-methoxybenzoic acid is a compound that can be considered a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methoxy group at the sixth position of the benzene ring. This compound is of interest due to its potential applications in the synthesis of various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to 2-Bromo-6-methoxybenzoic acid has been reported in the literature. For instance, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been developed, which are key intermediates for the synthesis of benzofuran-based natural products . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis has been described, with an overall yield of about 47% . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Bromo-6-methoxybenzoic acid has been characterized using various analytical techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, has been determined, showing a close structural resemblance to aspirin with a twist in the carboxylic acid moiety . This suggests that the molecular structure of 2-Bromo-6-methoxybenzoic acid could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives has been explored in several studies. For instance, 2-bromo-3-methoxybenzoate, derived from 2-bromo-3-hydroxybenzoate, was found to be a good substrate for Pd-catalyzed cross-coupling reactions despite its sterically hindered structure . This indicates that 2-Bromo-6-methoxybenzoic acid could also participate in similar cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from related compounds. For example, the thermal properties and phase transitions of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid have been studied using differential scanning calorimetry . Such analyses provide insights into the stability and reactivity of these compounds under various conditions, which would be relevant for the handling and application of 2-Bromo-6-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Brom-6-methoxybenzoesäure kann als Ausgangsmaterial in der organischen Synthese verwendet werden . Seine Bromgruppe macht es zu einem guten Kandidaten für verschiedene Substitutionsreaktionen, und seine Carbonsäuregruppe ermöglicht es, an einer Vielzahl von Reaktionen wie Veresterung, Amidierung und anderen teilzunehmen.

Pharmazeutisches Zwischenprodukt

Methyl-2-brom-5-methoxybenzoat, ein Derivat der this compound, wird als pharmazeutisches Zwischenprodukt verwendet . Dies deutet darauf hin, dass this compound selbst auch bei der Synthese pharmazeutischer Verbindungen eingesetzt werden könnte.

Synthese von Urolithin-Derivaten

2-Brom-5-methoxybenzoesäure, eine Verbindung ähnlich der this compound, wurde bei der Synthese von Urolithin-Derivaten verwendet . Es ist möglich, dass this compound auf ähnliche Weise verwendet werden könnte.

Material für substituierte Aminobenzacridine

2-Brom-5-methoxybenzoesäure wurde bei der Synthese von substituierten Aminobenzacridinen verwendet . Aufgrund der strukturellen Ähnlichkeit könnte this compound auch für diesen Zweck verwendet werden.

Forschungsanwendung

Als spezifisches chemisches Reagenz wird this compound hauptsächlich für Forschungszwecke verwendet . Forscher in verschiedenen Bereichen könnten es zur Synthese neuer Verbindungen oder zur Untersuchung seiner Eigenschaften und Reaktionen verwenden.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .

Mode of Action

The mode of action of 2-Bromo-6-methoxybenzoic acid involves a free radical reaction . The compound N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide. The resulting compound then reacts with NBS to form 2-Bromo-6-methoxybenzoic acid .

Biochemical Pathways

The compound is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

As an intermediate in the synthesis of more complex compounds, it likely contributes to the biological activity of these compounds .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYFDICJYCBPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455858 | |

| Record name | 2-BROMO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31786-45-5 | |

| Record name | 2-BROMO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)